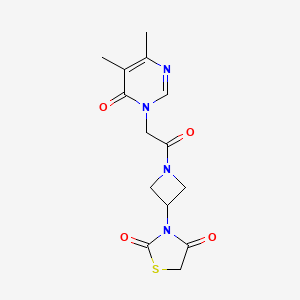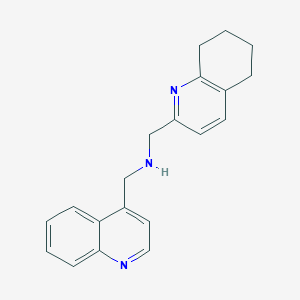
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine, also known as QM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QM is a synthetic compound that belongs to the class of quinoline derivatives and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine is not fully understood. However, studies have suggested that N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and protect neurons from oxidative stress-induced cell death. N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has also been shown to exhibit anti-inflammatory effects and modulate the immune system.
実験室実験の利点と制限
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has also been shown to exhibit potent pharmacological effects at low concentrations, making it a cost-effective compound for research purposes. However, N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine. One potential direction is to further investigate the mechanism of action of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine and its effects on various signaling pathways. Another direction is to explore the potential of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the antiviral activity of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine can be further explored for the development of new antiviral drugs. Finally, the potential of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine as a chemotherapeutic agent for the treatment of cancer can be further investigated in preclinical and clinical trials.
Conclusion
In conclusion, N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine is a novel compound that exhibits promising pharmacological properties. It has been shown to exhibit potent antitumor and antiviral activity, neuroprotective effects, and anti-inflammatory effects. N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has several advantages for lab experiments, including its ease of synthesis and potent pharmacological effects at low concentrations. However, further research is needed to fully understand the mechanism of action of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine and its potential therapeutic applications.
合成法
The synthesis of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine involves the reaction of 4-formylquinoline with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine as a white solid with a high degree of purity. The synthesis of N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has been optimized to yield high quantities of the compound with minimal side products.
科学的研究の応用
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. Additionally, N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine has been shown to exhibit neuroprotective effects against oxidative stress-induced cell death, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-7-19-15(5-1)9-10-17(23-19)14-21-13-16-11-12-22-20-8-4-2-6-18(16)20/h2,4,6,8-12,21H,1,3,5,7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLUXWHNXMSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CNCC3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Quinolin-4-ylmethyl)-1-(5,6,7,8-tetrahydroquinolin-2-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

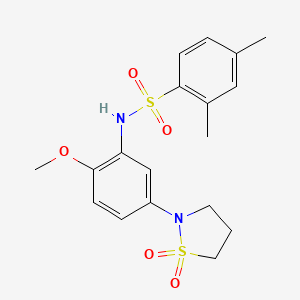
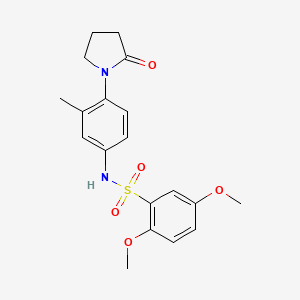
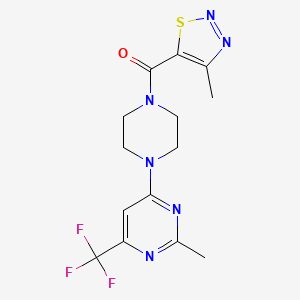
![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)
![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)
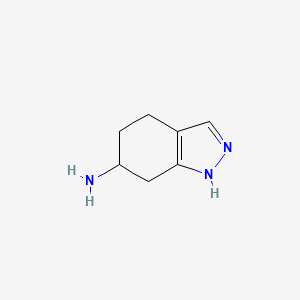
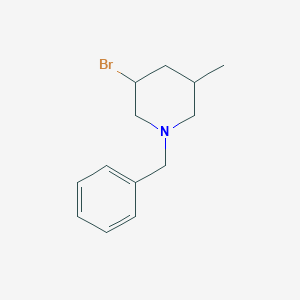
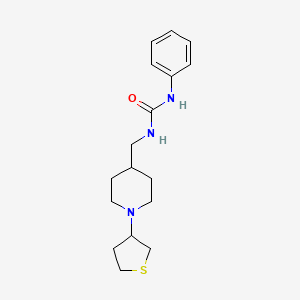
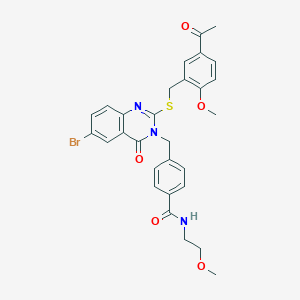
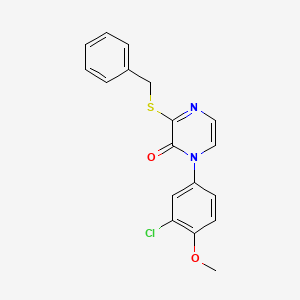
![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)
